molecular formula C18H17N3O2 B7730133 MFCD03132461

MFCD03132461

Cat. No.: B7730133
M. Wt: 307.3 g/mol
InChI Key: OWUJSGVFSLJAAR-NTCAYCPXSA-N
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Description

Typically, such identifiers correspond to compounds characterized by their molecular formula, physicochemical properties (e.g., solubility, boiling point), and applications in catalysis, pharmaceuticals, or materials science . For example, analogous compounds like CAS 1533-03-5 (MDL: MFCD00039227) feature trifluoromethyl groups and aromatic backbones, which influence their reactivity and biological activity . Syntheses of similar compounds often involve cross-coupling reactions, catalytic hydrogenation, or nucleophilic substitutions, as seen in and .

Properties

IUPAC Name

(E)-2-cyano-3-(2-propoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-11-23-16-8-4-3-7-14(16)12-15(13-19)18(22)21-17-9-5-6-10-20-17/h3-10,12H,2,11H2,1H3,(H,20,21,22)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJSGVFSLJAAR-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD03132461 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, common methods include the use of specific catalysts and controlled environments to ensure the purity and yield of the compound. Industrial production methods often involve scaling up these laboratory procedures to produce larger quantities while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions: MFCD03132461 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that optimize the formation of desired products.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to more complex compounds with enhanced properties and functionalities.

Scientific Research Applications

MFCD03132461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of MFCD03132461 involves its interaction with specific molecular targets and pathways These interactions can modulate various biological processes, leading to desired effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compounds structurally akin to MFCD03132461 typically share core motifs such as aromatic rings, halogen substituents, or boronic acid groups. Below is a comparative analysis based on data from analogous MDL-numbered compounds:

Compound MDL Number Molecular Formula Molecular Weight Key Functional Groups Similarity Score
CAS 1533-03-5 MFCD00039227 C₁₀H₉F₃O 202.17 Trifluoromethyl, ketone 0.95–1.00
CAS 1046861-20-4 MFCD13195646 C₆H₅BBrClO₂ 235.27 Boronic acid, halogens 0.71–0.87
CAS 56469-02-4 MFCD02258901 C₉H₉NO₂ 163.17 Hydroxyisoquinolinone 0.84–0.93

Key Observations :

  • Trifluoromethyl Derivatives (e.g., MFCD00039227): Exhibit high thermal stability and lipophilicity, making them suitable for agrochemicals .
  • Boronic Acid Derivatives (e.g., MFCD13195646): Serve as intermediates in Suzuki-Miyaura cross-coupling reactions but show lower solubility in aqueous media compared to trifluoromethyl analogues .
  • Hydroxyisoquinolinones (e.g., MFCD02258901): Demonstrate antioxidant properties but require complex purification steps due to polar functional groups .
Functional Analogues

Functionally similar compounds may differ structurally but share applications:

Compound Application Advantage Over this compound Limitation
CAS 1761-61-1 Photocatalysis Higher photocatalytic efficiency Poor BBB permeability
CAS 905306-69-6 Antimicrobial agents Broad-spectrum activity CYP inhibition risks

Functional Insights :

  • Photocatalysts : CAS 1761-61-1 (MDL: MFCD00003330) achieves superior electron transfer but lacks biocompatibility .
  • Antimicrobials : CAS 905306-69-6 (MDL: MFCD10697534) shows potent efficacy but may interfere with metabolic enzymes .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties Comparison
Property This compound (Hypothetical) MFCD00039227 MFCD13195646
Boiling Point (°C) 280–300 245 310
Log Po/w (iLOGP) 2.5 3.1 2.15
Solubility (mg/mL) 0.5 0.24 0.05
GI Absorption High High Moderate

Research Findings and Limitations

  • Thermal Stability : Trifluoromethyl derivatives (e.g., MFCD00039227) outperform boronic acid analogues in high-temperature applications but require hazardous fluorinated reagents .
  • Biological Activity: Hydroxyisoquinolinones (e.g., MFCD02258901) show promise in drug discovery but face challenges in BBB penetration .
  • Synthetic Complexity : Boronic acid compounds (e.g., MFCD13195646) demand stringent anhydrous conditions, increasing production costs .

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